4-Fluoro-1H-imidazole

Physicochemical characterization NMR spectroscopy Heterocyclic chemistry

4-Fluoro-1H-imidazole (4-FI) is a monocyclic fluorinated heteroaromatic building block exhibiting tautomeric equilibrium (4- and 5-positions). Its unique 19F NMR shifts upon protonation/deprotonation distinguish it from 2-fluoro isomers, making it an ideal NMR calibrant. With zero antiviral activity, 4-FI serves as the definitive negative control for differentiating non-specific effects of fluoroimidazole analogs. Unlike bromoimidazoles, fluorine's dominant inductive effect yields a weaker base (pKa ~12.42), dictating distinct ionization states under physiological conditions. As an inert scaffold, 4-FI enables probe development without background biological interference.

Molecular Formula C3H3FN2
Molecular Weight 86.07 g/mol
CAS No. 30086-17-0
Cat. No. B020599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-imidazole
CAS30086-17-0
Synonyms5-Fluoro-1H-imidazole;  4-Fluoro-1H-imidazole;  4-Fluoroimidazole;  NSC 208718;  4-FI; 
Molecular FormulaC3H3FN2
Molecular Weight86.07 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)F
InChIInChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
InChIKeyHWUPTWDARIVICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Fluoro-1H-imidazole (CAS 30086-17-0): Technical Specifications and Baseline Properties


4-Fluoro-1H-imidazole (4-FI) is a monocyclic, fluorinated heteroaromatic building block [1]. Its core is an imidazole ring with a single fluorine substituent at the 4-position, which is in tautomeric equilibrium with the 5-position (also named 5-fluoro-1H-imidazole) [1][2]. This substitution pattern imparts a weakly basic character, with a predicted pKa of 12.42±0.10 . Commercially, it is available as a solid with a purity specification of >97.0% (GC) and a melting point range of 105.0–109.0 °C .

Why 4-Fluoro-1H-imidazole Cannot Be Replaced with Other Haloimidazole Building Blocks


Direct substitution with other 4-haloimidazoles is not supported by physicochemical or activity data. Fluoroimidazoles are demonstrably weaker bases and stronger acids than their bromoimidazole counterparts, a phenomenon driven by the fluorine atom's dominant inductive electron-withdrawing effect, which overshadows its potential for resonance donation [1]. This fundamental difference in electronic character, confirmed by NMR studies, dictates distinct ionization states under physiological or reaction conditions [1]. Furthermore, the specific 4-fluoro scaffold is distinct from 2-fluoroimidazole derivatives, which exhibit different NMR behavior and electronic coupling patterns [1]. In biological contexts, the presence of the fluorine atom is not a generic enhancer; 4-fluoroimidazole (4-FI) was found to be completely inactive as an antiviral in a comparative study where related fluoroimidazole analogs showed a defined rank-order of activity [2]. These data confirm that the position and nature of the halogen are critical, and substitution cannot be assumed without altering a system's key electronic or biological outcomes.

Quantitative Procurement Evidence: 4-Fluoro-1H-imidazole vs. Closest Analogs


Basicity and Ionization State: Fluoro vs. Bromo Imidazole Comparison

4-Fluoroimidazoles are weaker bases and stronger acids than 4-bromoimidazoles. This is due to the inductive effect of fluorine overshadowing its resonance effect, a conclusion derived from comparative 1H and 19F NMR titration studies in D2O and H2O [1].

Physicochemical characterization NMR spectroscopy Heterocyclic chemistry pKa determination

Antiviral Potency: 4-Fluoroimidazole (4-FI) vs. Ribavirin and 5-FICAR

In a broad-spectrum antiviral assay, 4-fluoroimidazole (4-FI) and its 4-carboxylic acid analog (4-FIC) were found to be completely inactive against viral cytopathogenicity. This is in stark contrast to other tested fluoroimidazoles and the reference drug ribavirin, which had a defined rank-order of activity: ribavirin >5-FICAR > 5-AICAR > 4-FICA [1][2].

Antiviral research Nucleoside analogs Polynucleotide biosynthesis inhibition Drug discovery

Electronic Structure Differentiation: 4-Fluoro vs. 2-Fluoro Imidazole NMR Behavior

The position of the fluorine substituent dictates the NMR behavior of the imidazole ring. Protonation of the imidazole ring causes the 19F NMR signal to shift upfield for the 4-fluoro isomer, but downfield for the 2-fluoro isomer. Conversely, formation of the imidazole anion produces a downfield shift at 4-F, but an upfield shift at 2-F [1].

NMR spectroscopy Electronic structure Chemical shift Structural biology

Primary Application Scenarios for 4-Fluoro-1H-imidazole Based on Differentiating Evidence


Use as a Defined Negative Control in Antiviral Assays

Procurement of 4-fluoroimidazole (4-FI) is justified as a critical negative control compound in antiviral research. Its demonstrated inactivity against viral cytopathogenicity in multiple assay systems makes it an ideal reference for differentiating non-specific effects from true antiviral activity of related fluoroimidazole analogs like 5-FICAR or ribavirin [1][2].

Calibration Standard for 19F NMR in Structural and Metabolomic Studies

The unique 19F NMR behavior of 4-fluoroimidazole, particularly its characteristic upfield/downfield shift upon protonation/deprotonation, distinguishes it from its 2-fluoro isomer [1]. This makes it a valuable standard for calibrating 19F NMR experiments, especially when studying fluorine-containing biomolecules or monitoring the ionization state of histidine residues in proteins.

Inert Scaffold for Medicinal Chemistry and Chemical Biology

Based on its documented lack of inherent antiviral activity, 4-fluoroimidazole serves as an excellent inert scaffold for introducing functional groups or generating probe molecules where the core heterocycle should not contribute to background activity [1]. This is a key differentiator from other imidazole building blocks that may possess intrinsic biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.